1-Phenyl-2-nitropropene

概要

説明

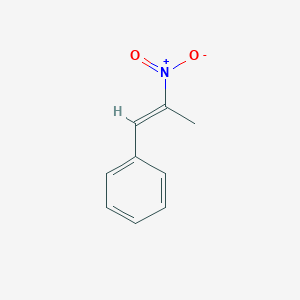

1-Phenyl-2-nitropropene (C₉H₉NO₂, CAS 705-60-2) is an organic compound characterized by a phenyl group attached to a nitropropene moiety. Its molecular structure includes a nitro (-NO₂) group and a conjugated double bond, which contribute to its reactivity and utility in organic synthesis. The compound has an average molecular mass of 163.176 g/mol and a monoisotopic mass of 163.063329 g/mol . Key applications include its role as an intermediate in pharmaceutical synthesis, polymer chemistry, and catalytic research .

準備方法

Henry Reaction (Nitroaldol Condensation)

The Henry reaction, a nitroaldol condensation between benzaldehyde and nitroethane, is the most widely employed method for synthesizing 1-phenyl-2-nitropropene. This reaction is catalyzed by primary or secondary amines under mild conditions.

Methylamine Catalysis

A mixture of benzaldehyde (1 mol), nitroethane (1.2 mol), and aqueous methylamine (15 mL) in alcohol (150 mL) is stirred at 40–50°C for 4 hours. Cooling the mixture to 4°C induces crystallization, yielding 71–81% pure product after recrystallization . Ethanol and isopropanol are preferred solvents, with yields marginally higher in isopropanol (Table 1).

Cyclohexylamine Catalysis

Cyclohexylamine (10 mL) catalyzes the reaction between benzaldehyde (55 g) and nitroethane (40 g) under reflux for 6 hours. The product separates into an orange oil layer, which crystallizes upon cooling. Recrystallization from ethanol yields 78% pure this compound .

Ammonium Acetate Catalysis

A solution of benzaldehyde (6.4 g) and ammonium acetate (1.0 g) in nitroethane (20 mL) is refluxed for 5 hours. After solvent removal, column chromatography (hexane-chloroform) and recrystallization yield 63% product . This method avoids toxic solvents, enhancing its environmental profile.

Heterogeneous Catalysis

Silica-Supported Sodium Hydrogen Sulfate

A sustainable approach employs silica-supported sodium hydrogen sulfate as a recyclable catalyst. Benzaldehyde and nitroethane react in toluene under reflux, achieving 85–90% yield . The catalyst is filtered and reused for up to five cycles without significant activity loss, reducing waste generation.

Alternative Synthetic Routes

Copper(II) Nitrate Trihydrate-Mediated Synthesis

α-Methylcinnamaldehyde (0.3 mmol) reacts with copper(II) nitrate trihydrate (0.45 mmol) in acetonitrile/water (100:1 v/v) at 130°C for 12 hours. Column chromatography yields 39% this compound . While low-yielding, this method demonstrates the versatility of nitroalkene precursors.

tert-Butanol/Potassium tert-Butoxide System

A Chinese patent (CN105111086A) describes a tert-butanol/tetrahydrofuran (THF) solvent system with potassium tert-butoxide. Benzaldehyde derivatives and nitroalkanes react at room temperature for 4–8 hours, yielding up to 90% after recrystallization . This method is notable for its high conversion rates and mild conditions.

Comparative Analysis of Methods

Mechanistic Insights

The Henry reaction proceeds via nucleophilic addition of nitroethane’s α-carbon to benzaldehyde’s carbonyl group, forming a β-nitro alcohol intermediate. Acidic or thermal conditions facilitate dehydration to yield the nitroalkene 9. Heterogeneous catalysts enhance this pathway by providing Brønsted acid sites, accelerating both condensation and dehydration .

Industrial Scalability

The tert-butanol/THF method is most scalable, offering high yields (90%) under ambient conditions . In contrast, copper-mediated synthesis, while innovative, is less practical due to energy-intensive temperatures (130°C) and low yields .

化学反応の分析

Reaction Conditions and Catalysts:

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Methylamine | Ethanol | 25–40°C | 71–81% | |

| Cyclohexylamine | — | Reflux | 78% | |

| Ammonium acetate | Methanol | 50°C | 68% |

The reaction proceeds via deprotonation of nitroethane, followed by nucleophilic attack on benzaldehyde. The conjugated nitroalkene product crystallizes as yellow needles after workup .

Reduction Reactions

Reduction of the nitro group in P2NP is its most strategically significant transformation, enabling access to amine and ketone intermediates.

Catalytic Hydrogenation to Phenylacetone (P2P)

-

Reagents : H₂ gas with Pd/BaSO₄ or Raney Ni catalysts.

-

Conditions : 60–80°C, 3–5 atm H₂ pressure.

-

Product : Phenylacetone (P2P), a Schedule II controlled substance precursor.

-

Side Reaction : Over-reduction to 1-phenyl-2-propanol occurs if reaction time exceeds 6 hours .

Lithium Aluminum Hydride (LiAlH₄) Reduction to Amphetamine

-

Stoichiometry : 1:1 molar ratio of P2NP to LiAlH₄.

-

Mechanism : The nitro group is reduced to an amine, yielding (R,S)-amphetamine.

Selective Partial Reduction

-

Reagent : Zn/HCl or SnCl₂/HCl.

-

Product : Nitroso intermediate (1-phenyl-2-nitrosopropene), isolable at low temperatures (−10°C) .

Oxidation and Functionalization

P2NP undergoes electrophilic aromatic substitution (EAS) and oxidation at the α,β-unsaturated nitro group.

Epoxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

Michael Addition

-

Nucleophiles : Grignard reagents, cyanide, or enolates.

-

Example : Reaction with methylmagnesium bromide forms 1-phenyl-2-nitro-3-methylpropane .

Cycloaddition Reactions

The conjugated nitroalkene system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Nitro-substituted cyclohexene | 62% |

| Anthracene | Xylene, reflux | Nitroanthracene adduct | 55% |

These adducts serve as intermediates for heterocyclic pharmaceuticals .

Nitro to Carbonyl Conversion

Nitro-Aldehyde Condensation

-

Reagent : Aldehydes under basic conditions.

-

Product : β,γ-unsaturated nitro compounds (e.g., with formaldehyde yields 1-phenyl-2-nitro-1-pentene) .

Stability and Competing Pathways

科学的研究の応用

Pharmaceutical Research and Synthesis

1-Phenyl-2-nitropropene is primarily utilized in pharmaceutical research, where it plays a crucial role as a precursor in the synthesis of various therapeutic agents. The compound's reactivity enables the formation of derivatives that exhibit diverse pharmacological properties.

Key Applications:

- Synthesis of Amphetamines: P2NP is a well-known precursor for the synthesis of amphetamines, including Adderall, which is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The reduction of P2NP leads to the formation of amphetamine through various catalytic methods, such as using lithium aluminum hydride or palladium catalysts .

- Development of Novel Therapeutics: Researchers exploit the compound's nitro group, which can be reduced to amines, facilitating the creation of new pharmacologically active compounds. This adaptability allows for the exploration of treatments for central nervous system disorders and other medical conditions .

Agrochemical Applications

In the agrochemical sector, this compound is employed in the production of insecticides and herbicides. The compound's ability to undergo specific chemical transformations makes it valuable for developing effective agrochemicals that enhance agricultural productivity by protecting crops from pests and weeds.

Key Applications:

- Insecticides and Herbicides: P2NP derivatives are synthesized to create environmentally sustainable pesticides that target specific agricultural challenges, contributing to improved crop yields .

Industrial Chemical Synthesis

The versatility of this compound extends to industrial applications, where it serves as an intermediate in the synthesis of fine chemicals, including dyes and fragrances. Its reactive nature allows for the formation of complex molecules required in various industrial processes.

Key Applications:

- Fine Chemical Production: P2NP is used to synthesize intermediates that are essential for producing specialty chemicals in industries such as cosmetics and textiles .

Forensic Chemistry

Due to its association with illicit drug synthesis, particularly in the production of psychotropic substances like methamphetamine, this compound has garnered attention in forensic chemistry. It is classified as a controlled substance in several jurisdictions, necessitating careful monitoring and regulation.

Key Applications:

- Controlled Substance Classification: Forensic studies focus on identifying and classifying P2NP in various mixtures, which aids law enforcement in addressing illegal drug manufacturing .

Case Studies

作用機序

1-フェニル-2-ニトロプロペンの作用機序は、マイケル受容体として機能し、求核剤と反応して新しい炭素-窒素結合を形成する能力に関係しています . この反応性は、隣接する電子求引性ニトロ基によって分極された二重結合の電子豊富な性質によるものです。 さらに、アンフェタミンに還元することができ、これはドーパミンやノルエピネフリンなどの神経伝達物質の放出を増やすことで、中枢神経系に作用します .

類似化合物の比較

1-フェニル-2-ニトロプロペンは、以下のような他の類似化合物と比較できます。

フェニルアセトン: 1-フェニル-2-ニトロプロペンの加水分解によって形成される可能性のある、メタンフェタミンの合成における前駆体.

ニトロスチレン: 有機合成において、同様の反応性と用途を持つ別のニトロアルケン.

1-フェニル-2-ニトロプロペンの独自性は、その多様な反応性と、さまざまな医薬品や有機化合物の合成における重要な中間体としての役割にあります。

類似化合物との比較

Structural and Spectral Comparison with Analogues

Table 1: Structural and Spectral Properties of 1-Phenyl-2-Nitropropene and Related Compounds

*Estimated based on substituent effects.

Key Insights :

- Electronic Effects: The nitro group in this compound enhances electrophilicity compared to non-nitro analogues like chalcone, making it more reactive in Michael additions and cycloadditions .

- Steric and Conformational Stability : The rigid conjugated system in this compound contrasts with flexible alkenes like ethyl acrylate, influencing its selectivity in catalytic reactions .

Table 2: Reaction Performance of this compound vs. Similar Alkenes

Key Findings :

- Catalytic Efficiency : this compound outperforms chalcone and ethyl acrylate in CuBr-catalyzed indolizine synthesis due to its electron-withdrawing nitro group, which stabilizes transition states .

- Pharmaceutical Utility: It serves as a precursor in amphetamine derivatives and anti-inflammatory agents via nitro-to-amine reduction, a pathway less feasible in non-nitro compounds .

Stability and Analytical Characterization

- HPLC Analysis : this compound and its degradation products (e.g., benzaldehyde, nitroethane) are separable using polystyrene-divinylbenzene columns with LODs as low as 0.011 μg/mL .

生物活性

1-Phenyl-2-nitropropene (P2NP) is an organic compound with significant implications in medicinal chemistry and agriculture. Its biological activities, particularly its antibacterial, herbicidal, and potential anti-tumor effects, make it a compound of interest in various fields of research.

This compound is synthesized through the Henry reaction , which involves the condensation of benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine. This reaction yields a nitroalkene structure, which is crucial for its subsequent chemical reactivity and biological activity .

Chemical Structure:

- Formula: C₉H₉NO₂

- Molecular Weight: 163.15 g/mol

- Appearance: Light-yellow crystalline solid with a distinct odor.

Antibacterial Properties

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. In comparative studies, it exhibited greater efficacy against these bacteria than against Gram-negative strains. This suggests that P2NP could be developed into a novel antibacterial agent or used as an additive in existing formulations .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | Moderate |

| Escherichia coli | Low |

Herbicidal Properties

The compound also displays herbicidal properties, making it useful in agricultural applications for controlling unwanted plant growth. Its mechanism likely involves interference with plant metabolic processes, although specific pathways remain to be fully elucidated .

Anti-Tumor Potential

Recent studies have indicated that this compound may possess anti-tumor properties. Preliminary findings suggest that it could inhibit tumor cell proliferation, although further research is necessary to establish its efficacy and mechanism of action in cancer treatment .

Case Study: Synthesis and Reduction to Amphetamines

A significant body of research focuses on the conversion of this compound into amphetamines. A study utilizing gas chromatography-mass spectrometry (GC-MS) revealed that under various reaction conditions, P2NP could be efficiently reduced to produce amphetamine as the major product. This conversion highlights its importance as a precursor in the synthesis of psychoactive substances .

Table 2: Conversion Yields from this compound

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| Lithium aluminum hydride reduction | Amphetamine | 85 |

| Acidic hydrolysis followed by amination | 1-Phenyl-2-propanone | 75 |

Safety and Handling

Due to its potential toxicity and irritant properties, handling this compound requires caution. It is classified as harmful, necessitating appropriate safety measures during synthesis and application .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for 1-phenyl-2-nitropropene to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, the nitrostyrene method involves condensation of benzaldehyde with nitroethane under acidic conditions. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) helps identify intermediates and byproducts . Adjusting the pH during the reaction can minimize side reactions like polymerization. Post-synthesis purification via recrystallization (e.g., using ethanol) or column chromatography enhances purity. Reference standards (e.g., UV/Vis λmax at 225 and 304 nm) should validate structural identity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC/MS : Effective for identifying volatile impurities and confirming molecular ion peaks (e.g., m/z 164 [M+1]) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide structural confirmation (e.g., trans-configuration via coupling constants) .

- UV/Vis Spectroscopy : Validates electronic transitions (λmax at 304 nm for nitropropene conjugation) .

- Elemental Analysis : Ensures stoichiometric consistency (C₉H₉NO₂; MW 163.2) .

Q. What protocols ensure accurate purity assessment of this compound?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection quantifies impurities at trace levels.

- Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity.

- Elemental Analysis : Deviations >0.3% from theoretical values suggest contaminants .

- Replication : Cross-validate results using independent methods (e.g., NMR and GC/MS) to mitigate instrumental bias .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store as a crystalline solid at -20°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to light, which may induce photodegradation. Solvent-based solutions (e.g., in DMSO) should be aliquoted and stored at -80°C for ≤1 year. Regularly validate stability via NMR or GC/MS to detect decomposition products like benzaldehyde or nitroethane derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound in synthetic pathways?

Methodological Answer: Stereoselectivity arises from kinetic vs. thermodynamic control during condensation. For example, trans-selectivity in the nitrostyrene method is driven by steric hindrance in the transition state. Isotopic labeling (e.g., ¹⁵N in nitroethane) combined with kinetic studies can elucidate reaction pathways. Computational modeling (DFT) further predicts transition-state geometries and activation energies .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Replicate Studies : Reproduce methods from primary literature, noting deviations in solvent purity or equipment calibration .

- Statistical Analysis : Apply ANOVA to compare yield distributions across studies.

- Data Reconciliation : Cross-reference spectral libraries (e.g., HRMS/NIST) to resolve discrepancies in molecular ion fragmentation patterns .

Q. What advanced techniques detect this compound in forensic or environmental samples?

Methodological Answer:

- SPME-GC/MS : Solid-phase microextraction (SPME) fibers preconcentrate trace analytes from complex matrices (e.g., soil or biological fluids) without derivatization .

- LC-HRMS : Quantifies low-abundance degradation products (e.g., nitrophenyl derivatives) with ppm-level sensitivity .

Q. How can green chemistry principles be applied to this compound synthesis?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Use immobilized acid catalysts (e.g., sulfonic acid-functionalized silica) to reduce waste .

- Microwave-Assisted Synthesis : Shortens reaction times and energy consumption by 40–60% .

Q. What computational tools model the reactivity of this compound in drug precursor synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for functionalization (e.g., nitro group reduction).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .

Q. How can experimental reproducibility be ensured in studies involving this compound?

Methodological Answer:

- Protocol Standardization : Detail all parameters (e.g., stirring speed, cooling rates) in supplementary materials .

- Open Data : Share raw NMR/GC-MS files in repositories like Zenodo for independent validation.

- Collaborative Trials : Multi-lab studies identify protocol vulnerabilities (e.g., humidity effects) .

Q. What strategies improve selectivity in derivatives of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) during multi-step syntheses.

- Flow Chemistry : Enhances selectivity via precise temperature and residence time control .

Q. How can spectroscopic data distinguish this compound from structural analogs?

Methodological Answer:

- ¹³C NMR : The nitropropene carbon (C-2) resonates at δ ~140 ppm, distinct from nitrostyrene analogs.

- IR Spectroscopy : Asymmetric NO₂ stretching at ~1520 cm⁻¹ confirms nitro group conjugation .

Q. What degradation pathways occur under environmental conditions, and how are they characterized?

Methodological Answer: Photolysis in aqueous media produces benzaldehyde and nitroethane via radical intermediates. Use LC-HRMS to identify transient species and quantify degradation rates. Accelerated stability studies (e.g., 40°C/75% RH) model long-term environmental persistence .

Q. What pharmacological screening methods evaluate this compound’s bioactivity?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT2C) or dopamine receptors using radioligand displacement .

- Cytotoxicity Profiling : MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines assess safety margins.

特性

IUPAC Name |

[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSVFWFSJDAYBM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336391 | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-60-2, 18315-84-9 | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitropropenyl)benzene, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitropropenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-NITROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。